molecular formula C13H12O3 B2895194 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 131526-95-9

9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B2895194
CAS No.: 131526-95-9
M. Wt: 216.236
InChI Key: XUKMRKKFRWRLJF-UHFFFAOYSA-N
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Description

9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound. This compound falls under the category of cyclopentachromene derivatives, characterized by a fused ring system involving a chromene core and a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through various organic reactions. Typically, it involves cyclization reactions starting from appropriate precursors like substituted phenols and cyclopentadiene derivatives. The synthetic route often requires catalysts and controlled conditions of temperature and pH to ensure successful ring closure and functional group transformations.

Industrial Production Methods

On an industrial scale, the production of 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can involve multi-step processes with optimized yields. Commonly, industries employ continuous flow reactors for large-scale synthesis, leveraging high-throughput screening to optimize reaction conditions and catalyst performance.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: : Under specific conditions, the hydroxyl group can be oxidized to a ketone or aldehyde.

  • Reduction: : The compound can be reduced to add hydrogen atoms to the ring system or the carbonyl group.

  • Substitution: : Electrophilic aromatic substitution can occur at the chromene ring, especially at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, Chromium trioxide

  • Reduction: : Sodium borohydride, Lithium aluminum hydride

  • Substitution: : Halogenating agents, Sulfonating agents

Major Products

  • Oxidation: : 9-Oxo-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

  • Reduction: : 7-Methyl-2,3-dihydrocyclopenta[c]chroman-9-ol

  • Substitution: : Substituted cyclopenta[c]chromenes with various functional groups

Scientific Research Applications

9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has broad applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biochemical interactions and effects on biological systems.

  • Medicine: : Investigated for pharmacological properties, including anti-inflammatory and antioxidant activities.

  • Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The compound exerts its effects through several mechanisms, including:

  • Molecular Targets: : It interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: : Involved in pathways related to oxidative stress and inflammatory response, possibly through modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 9-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

  • 7-Methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

  • 9-Hydroxy-7-methylchromen-4(1H)-one

Uniqueness

9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one stands out due to its unique fused ring structure and specific functional groups, which confer distinctive reactivity and biological activity compared to its analogs. This uniqueness allows it to be utilized in specialized applications that require its particular chemical properties.

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Properties

IUPAC Name

9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-7-5-10(14)12-8-3-2-4-9(8)13(15)16-11(12)6-7/h5-6,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKMRKKFRWRLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(CCC3)C(=O)OC2=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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